molecular formula C10H12BrNOS B14073187 1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14073187
M. Wt: 274.18 g/mol
InChI Key: JOSSHSDKZKYEEZ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-5-7(14-2)3-4-9(8)12/h3-6H,12H2,1-2H3

InChI Key

JOSSHSDKZKYEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC)N)Br

Origin of Product

United States

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